1,3-Dichloro-1,3-diethyldialuminoxane
Description
Dichlorodisiloxanes are a class of organosilicon compounds characterized by a disiloxane backbone (Si–O–Si) with chlorine substituents. These compounds are widely used in organic synthesis, polymer chemistry, and materials science due to their reactivity, thermal stability, and versatility as intermediates. Key examples from the evidence include:
- 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane (CAS 2401-73-2): A symmetrical compound with methyl groups and chlorine atoms at the 1,3-positions .
- 1,3-Dichloro-1,3-diphenyl-1,3-dimethyldisiloxane (CAS 3582-72-7): Features mixed phenyl and methyl substituents .
- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (CAS 69304-37-6): Bulky isopropyl groups enhance steric hindrance .
These compounds are synthesized via hydrolysis of chlorosilanes or condensation reactions, often requiring catalysts like triethylamine .
Properties
CAS No. |
10301-15-2 |
|---|---|
Molecular Formula |
C4H10Al2Cl2O |
Molecular Weight |
198.99 g/mol |
IUPAC Name |
chloro-[chloro(ethyl)alumanyl]oxy-ethylalumane |
InChI |
InChI=1S/2C2H5.2Al.2ClH.O/c2*1-2;;;;;/h2*1H2,2H3;;;2*1H;/q;;2*+1;;;/p-2 |
InChI Key |
ZSUGELSZNYCYFC-UHFFFAOYSA-L |
SMILES |
CC[Al](O[Al](CC)Cl)Cl |
Canonical SMILES |
CC[Al](O[Al](CC)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Steric Effects : Bulky substituents (e.g., isopropyl in CAS 69304-37-6) reduce reactivity but enhance thermal stability .
- Electronic Effects : Phenyl groups (CAS 3582-72-7) increase rigidity and influence NMR chemical shifts .
- Fluorinated Derivatives (CAS 94237-17-9): Exhibit unique hydrophobicity and resistance to degradation .
Reactivity and Functionalization
Dichlorodisiloxanes undergo hydrolysis, condensation, and heterofunctional reactions:
- Hydrolysis : Produces dihydroxy intermediates, which can form cyclotrisiloxanes (e.g., polymerization degree m = 6–9 in CAS 3582-72-7 derivatives) .
- Condensation : Reactions with dichlorosilanes yield cyclotrisiloxanes or tetrasiloxanes. For example, 1,3-dichlorotetramethyldisiloxane reacts with methylphenyldichlorosilane to form hybrid cyclic structures .
- Catalytic Influence : Triethylamine accelerates condensation by absorbing HCl, improving yields .
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